Ethyl 2-amino-5-phenylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-phenylfuran-3-carboxylate is an organic compound with the molecular formula C13H13NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an amino group, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-phenylfuran-3-carboxylate typically involves the reaction of ethyl 2-bromo-5-phenylfuran-3-carboxylate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-phenylfuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-amino-5-phenylfuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-phenylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and phenyl group play crucial roles in its binding to target molecules, while the furan ring provides structural stability. The compound may exert its effects through various pathways, such as enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
Ethyl 2-amino-5-phenylfuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-5-phenylfuran-2-carboxylate: This compound has a similar structure but differs in the position of the amino and carboxylate groups.
Ethyl 2-amino-4-phenylfuran-3-carboxylate: Another similar compound with a different substitution pattern on the furan ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 2-amino-5-phenylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
1. Overview of Biological Activity
Research indicates that this compound exhibits various biological effects, particularly in the realm of antimicrobial and anticancer activities. The compound's structural features, including the furan ring and phenyl substituents, are crucial for its interaction with biological targets.
1.1 Antimicrobial Activity
Studies have shown that compounds with a furan core often possess antimicrobial properties. This compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth, although specific data on its efficacy compared to established antibiotics is still emerging .
1.2 Anticancer Properties
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : Its amino and phenyl groups facilitate binding to receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Cellular Modulation : It may alter cellular processes such as gene expression related to stress responses and apoptosis .
3. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes the structural variations and their corresponding biological activities:
Compound Structure | Biological Activity | Notes |
---|---|---|
This compound | Antimicrobial, Anticancer | Active against various strains |
Ethyl 3-amino-5-phenylfuran-2-carboxylate | Reduced activity | Positioning of amino group affects potency |
Ethyl 2-amino-4-phenylfuran-3-carboxylate | Moderate activity | Different substitution pattern |
This table illustrates how modifications to the furan ring and amino group can significantly impact the compound's efficacy.
4. Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
4.1 Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent.
4.2 Investigation into Anticancer Effects
In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines, with IC50 values indicating potent activity at low concentrations. Further mechanistic studies revealed that it activates caspase pathways involved in programmed cell death .
5. Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-amino-5-phenylfuran-2-carboxylate | Amino group at position 3 | Lower antimicrobial activity |
Ethyl 2-amino-4-phenylfuran-3-carboxylate | Different substitution on furan ring | Moderate anticancer effects |
This comparative analysis underscores the significance of structural positioning in determining biological activity.
6. Conclusion
This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-amino-5-phenylfuran-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
InChI Key |
DWFIFJXEHAWBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.